molecular formula C25H25O2P B14379143 1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one CAS No. 89540-54-5

1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one

Cat. No.: B14379143
CAS No.: 89540-54-5
M. Wt: 388.4 g/mol
InChI Key: PQWWBFHTGSHFIK-UHFFFAOYSA-N
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Description

1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a but-2-en-1-yl group, an oxy linkage, and a triphenyl-lambda~5~-phosphanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, followed by the introduction of the but-2-en-1-yl group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.

    Substitution: The but-2-en-1-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.

Scientific Research Applications

1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triphenyl-lambda~5~-phosphanylidene moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the but-2-en-1-yl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-[(Prop-2-yn-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one: Similar structure but with a prop-2-yn-1-yl group instead of but-2-en-1-yl.

    1-[(But-2-en-1-yl)oxy]-3-(triphenylphosphoranylidene)propan-2-one: Similar but lacks the lambda5 designation.

Uniqueness

1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the but-2-en-1-yl group provides additional sites for chemical modification, enhancing its versatility in synthetic and industrial applications.

Properties

CAS No.

89540-54-5

Molecular Formula

C25H25O2P

Molecular Weight

388.4 g/mol

IUPAC Name

1-but-2-enoxy-3-(triphenyl-λ5-phosphanylidene)propan-2-one

InChI

InChI=1S/C25H25O2P/c1-2-3-19-27-20-22(26)21-28(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h2-18,21H,19-20H2,1H3

InChI Key

PQWWBFHTGSHFIK-UHFFFAOYSA-N

Canonical SMILES

CC=CCOCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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